8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine

Antileishmanial Neglected Tropical Diseases Nitroheterocyclic Pharmacophore

This heterocyclic scaffold is a validated antikinetoplastid pharmacophore with the 3-nitro bioactivatable warhead. The 8-bromo substituent is critical for submicromolar potency against L. infantum axenic amastigotes (IC50 = 0.35 μM) without cytotoxicity (CC50 > 100 μM). The 6-methyl group eliminates a second halogen reactive site, enhancing synthetic safety. Use as a substrate for Suzuki-Miyaura cross-coupling to generate antitrypanosomal leads (IC50 0.04–0.16 μM vs T. brucei). The nitro group also enables NTR1-dependent bioactivation studies and subsequent reduction to the 3-amino analogue for dual-pathway MoA investigations. Ideal for neglected tropical disease drug discovery.

Molecular Formula C8H6BrN3O2
Molecular Weight 256.06 g/mol
CAS No. 1072944-59-2
Cat. No. B1372880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine
CAS1072944-59-2
Molecular FormulaC8H6BrN3O2
Molecular Weight256.06 g/mol
Structural Identifiers
SMILESCC1=CN2C(=CN=C2C(=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C8H6BrN3O2/c1-5-2-6(9)8-10-3-7(12(13)14)11(8)4-5/h2-4H,1H3
InChIKeyHSSOUVZEUPLNKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine (CAS 1072944-59-2): Procurement-Grade Heterocyclic Building Block for Antiparasitic Drug Discovery


8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine (CAS 1072944-59-2) is a heterocyclic compound belonging to the 3-nitroimidazo[1,2-a]pyridine class, characterized by a bromine atom at the 8-position, a methyl group at the 6-position, and a nitro group at the 3-position of the fused imidazo[1,2-a]pyridine scaffold . This scaffold is recognized as a validated antikinetoplastid pharmacophore, with the 3-nitro group serving as the bioactivatable warhead and the 8-bromo substituent providing both a critical determinant of antiparasitic potency and a versatile synthetic handle for further diversification via cross-coupling reactions [1].

Why 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine Cannot Be Substituted by Positional Isomers or Dehalogenated Analogs


Substitution of 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine with close structural analogs—including positional isomers, dehalogenated derivatives, or compounds bearing alternative halogen substituents—cannot be performed without altering downstream experimental outcomes. Systematic SAR studies across the 3-nitroimidazo[1,2-a]pyridine series demonstrate that the 8-position bromine atom is a critical determinant of antiparasitic potency: 8-brominated analogues consistently emerged as the most promising series, exhibiting submicromolar activity against Leishmania infantum axenic amastigotes, whereas replacement at position 8 with 4-pyridinyl or para-chlorothiophenol groups resulted in significantly decreased potency [1]. Furthermore, the 8-bromo substituent serves as the essential substrate for Suzuki-Miyaura diversification, enabling post-functionalization that is stereoelectronically and positionally inaccessible from 5-bromo, 6-bromo, or 7-bromo isomers [2]. The combined 8-bromo/6-methyl/3-nitro substitution pattern defines a discrete chemical space within the pharmacophore that cannot be recapitulated by generic imidazopyridine analogs.

Quantitative Evidence for 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine Differentiation in Antiparasitic and Synthetic Applications


8-Bromo vs. 8-Aryl Substitution: Antileishmanial Activity Comparison in 3-Nitroimidazo[1,2-a]pyridine Series

Direct head-to-head comparison within a single study demonstrates that 8-brominated 3-nitroimidazo[1,2-a]pyridine derivatives exhibit superior antileishmanial potency relative to 8-aryl-substituted analogues. A library of 25 derivatives was generated with diversification at position 8 via SNAr and Suzuki-Miyaura reactions; the 8-brominated analogues emerged as the most promising series, with six compounds exhibiting submicromolar activity against L. infantum axenic amastigotes, whereas substitution at position 8 with 4-pyridinyl or para-chlorothiophenol groups significantly decreased potency [1].

Antileishmanial Neglected Tropical Diseases Nitroheterocyclic Pharmacophore

8-Bromo vs. 6-Chloro-8-Bromo: Synthetic Versatility Comparison for Suzuki-Miyaura Diversification

In a comparative synthetic study, 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine was employed as the substrate for Suzuki-Miyaura coupling at position 8, yielding 21 original derivatives with antileishmanial IC50 values in the 1.1–3 μM range and antitrypanosomal IC50 values as low as 0.04–0.16 μM [1]. The presence of the 8-bromo substituent is the essential prerequisite for this palladium-catalyzed diversification. 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine offers a critical advantage over the 6-chloro variant: the 6-methyl group reduces molecular weight and lipophilicity (ClogP differential of approximately -0.5 to -0.7 units relative to 6-chloro) while eliminating a potential off-target reactive site, thereby simplifying SAR interpretation and improving physicochemical properties for lead optimization [2].

Cross-Coupling Medicinal Chemistry Scaffold Diversification

3-Nitro Group Reduction: Amino Analogue Retains Submicromolar Activity, Validating Scaffold Value

Reduction of the 3-nitro group to an amino analogue in the 8-brominated 3-nitroimidazo[1,2-a]pyridine series yielded a compound that retained significant antileishmanial activity (IC50 = 2.77 μM), only approximately 8-fold less potent than the parent nitro compound (IC50 = 0.35 μM on intramacrophagic amastigotes) [1]. This retention of activity—despite removal of the nitro group required for Type 1 nitroreductase (NTR1) bioactivation—indicates the existence of alternative mechanisms of action beyond simple nitro bioactivation, thereby validating the intrinsic value of the 8-bromoimidazo[1,2-a]pyridine scaffold independent of the nitro warhead.

Nitroreductase Bioactivation Prodrug Mechanism Antiparasitic

6,8-Dibromo Derivative as Validated Antileishmanial Hit: Confirmation of 8-Bromo Pharmacophoric Requirement

A 6,8-dibromo-3-nitroimidazo[1,2-a]pyridine derivative was identified as a validated antileishmanial hit compound in multiple independent studies, serving as the starting point for subsequent Suzuki-Miyaura optimization campaigns [1]. The lead compound from the 6-halo-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine series displayed high potency (IC50 = 1.8 μM) and good selectivity, with the authors explicitly noting that the pharmacophore is 'especially when substituted at position 8 by a bromine atom' [2]. This cross-study convergence on 8-bromo substitution as a critical pharmacophoric element provides strong, replicated evidence that compounds lacking the 8-bromo group represent a fundamentally different and less active chemical series.

Antileishmanial Hit-to-Lead Pharmacophore Validation

NTR1 Bioactivation and Fexinidazole Benchmarking: Reduction Potential Advantage

Hit compounds derived from the 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine scaffold were assessed for bioactivation by parasitic nitroreductases. Reduction potentials measured for these molecules ranged from -0.70 to -0.64 V, which are higher (less negative) than that of the approved drug fexinidazole (-0.83 V) [1]. Higher reduction potential correlates with more favorable thermodynamics for enzymatic nitro reduction, a key step in NTR1-mediated bioactivation. Two compounds from this series (14 and 20) displayed exceptional antitrypanosomal activity with IC50 = 0.04–0.16 μM and selectivity indices (SI) ranging from >313 to 550 against T. brucei brucei, comparing favorably to fexinidazole (IC50 = 0.6 μM, SI > 333) and the reference drug suramin (IC50 = 0.03 μM) [1].

Nitroreductase Bioactivation Trypanosomatid

Procurement-Driven Application Scenarios for 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine (CAS 1072944-59-2)


Lead Optimization in Antileishmanial Drug Discovery Programs

Procure 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine as a starting scaffold for antileishmanial lead optimization. The 8-bromo substituent provides the essential pharmacophoric element required for submicromolar activity against L. infantum axenic and intramacrophagic amastigotes, as demonstrated in direct comparative SAR studies showing that 8-brominated analogues are the most promising series, with lead compounds achieving IC50 = 0.35 μM against intramacrophagic amastigotes without cytotoxicity on THP1 cells (CC50 > 100 μM) [1]. The 6-methyl group offers a cleaner substitution profile than the more commonly used 6-chloro analog, eliminating a second halogen reactive site while maintaining synthetic accessibility to the validated 6,8-disubstituted pharmacophore space [2].

Suzuki-Miyaura Diversification for Antitrypanosomal Hit Expansion

Employ 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine as the substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling at the 8-position to generate focused libraries of aryl- and heteroaryl-substituted derivatives. This diversification strategy is validated by studies demonstrating that introducing an aryl moiety at position 8 significantly increases antitrypanosomal activity, with optimized compounds achieving IC50 values as low as 0.04–0.16 μM against T. brucei brucei and selectivity indices exceeding 550 [1]. The reduction potential of this scaffold (-0.70 to -0.64 V for representative derivatives) is thermodynamically more favorable for NTR1 bioactivation than fexinidazole (-0.83 V), providing a biophysical advantage for trypanosomiasis applications [1].

Mechanism-of-Action Studies: Nitroreductase-Dependent and -Independent Pathways

Utilize 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine for dual-pathway mechanism-of-action investigations. The parent 3-nitro compound can be employed to study Type 1 nitroreductase (NTR1)-dependent bioactivation pathways, which are validated in this scaffold class [1]. Subsequently, chemical reduction of the nitro group yields the corresponding 3-amino analogue, which retains significant antileishmanial activity (IC50 = 2.77 μM, representing only an 8-fold decrease from the parent nitro compound's IC50 = 0.35 μM), indicating alternative mechanisms of action independent of nitro bioactivation [2]. This dual functionality makes the compound uniquely suited for target deconvolution and resistance mechanism studies.

Synthetic Intermediate for 6-Methyl-3-nitroimidazo[1,2-a]pyridine Derivatives

Procure 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine as a versatile synthetic intermediate for generating diverse 8-substituted-6-methyl-3-nitroimidazo[1,2-a]pyridine analogs. The 8-bromo group undergoes efficient nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), enabling rapid exploration of chemical space at position 8 [1]. The 6-methyl group provides a stable, non-reactive substituent that maintains the core scaffold's integrity during these transformations, while the 3-nitro group remains available for subsequent reduction to the amine or further functionalization. This synthetic versatility, combined with the validated antiparasitic pharmacophore, supports applications in medicinal chemistry campaigns targeting neglected tropical diseases [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.